4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
LB-60-OF61 is a compound known for its inhibitory effects on nicotinamide phosphoribosyltransferase (NAMPT). It has shown significant antiproliferative activity against cancer cell lines that are dependent on the MYC oncogene . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthetic routes and reaction conditions for LB-60-OF61 are not extensively detailed in publicly available sources. it is known that the compound can be prepared and stored in powder form at -20°C for up to three years, or in solution at -80°C for up to one year . Industrial production methods typically involve the synthesis of the compound in bulk quantities, followed by purification and storage under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
LB-60-OF61 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the compound’s structure to enhance its efficacy or reduce its toxicity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can alter the compound’s biological activity.
Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, with sonication recommended to enhance solubility.
Major Products: The primary products formed from these reactions are derivatives of LB-60-OF61 that retain its NAMPT inhibitory activity.
Scientific Research Applications
LB-60-OF61 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of NAMPT and its effects on cellular metabolism.
Mechanism of Action
LB-60-OF61 exerts its effects by inhibiting NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production. The compound specifically targets cancer cell lines that overexpress the MYC oncogene, leading to cytotoxic effects and reduced cell proliferation .
Comparison with Similar Compounds
LB-60-OF61 is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include:
Teglarinad chloride: Another NAMPT inhibitor with similar antiproliferative effects.
Nampt activator-1: A compound that activates NAMPT rather than inhibiting it.
OT-82: A NAMPT inhibitor with a different chemical structure but similar biological activity.
LB-60-OF61 stands out due to its high potency and selectivity, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWGKOCPENDNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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